molecular formula C14H9ClFN3OS B2832541 2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896333-79-2

2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one

Cat. No. B2832541
CAS RN: 896333-79-2
M. Wt: 321.75
InChI Key: MVBHLGJXINMKDR-UHFFFAOYSA-N
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Description

The compound “2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one” is a chemical with the molecular formula C15H11ClFN3OS. It’s related to the class of compounds known as 2-(2-Chloro-6-Fluorophenyl)Acetamides, which have been studied as potent thrombin inhibitors .


Synthesis Analysis

The synthesis of related compounds involves the reaction of 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides . When heated under reflux with MeONa in BuOH, these compounds are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrido[1,2-a][1,3,5]triazin-4-one core and a 2-chloro-6-fluorophenyl group attached via a methylsulfanyl linker. The exact 3D structure would need to be determined using techniques such as X-ray crystallography .

Scientific Research Applications

Synthesis and Spectral Data

Triazine derivatives, including pyrido[2,3-e]-as-triazines, have been synthesized through cyclization and nitropyridines reduction processes. These compounds exhibit significant chemical properties due to their structural configurations and have been studied for their spectral characteristics, demonstrating the potential for diverse applications in chemical synthesis and materials science (Pié & Quéguiner, 1989).

Molecular Dimensions and Aromatic Delocalization

Studies on 2-ethylsulfanyl-7-(4-methylphenyl)-4-phenylpyrazolo[1,5-a][1,3,5]triazine and related compounds revealed insights into their molecular dimensions and aromatic delocalization. These features contribute to the understanding of their electronic properties and potential for electronic and photonic applications (Insuasty et al., 2008).

Anion–π and Lone Pair–π Interactions

The electron-deficient nature of the 1,3,5-triazine ring in certain ligands facilitates anion–π and lone pair–π interactions in coordination compounds. This property is crucial for the development of novel materials with specific electronic and structural characteristics for use in catalysis and molecular recognition (Costa et al., 2010).

Kinase Inhibitor Template

The discovery of the pyrrolo[2,1-f][1,2,4]triazine nucleus as a new kinase inhibitor template highlights the potential of triazine derivatives in therapeutic applications, particularly in the design of new drugs targeting specific kinases involved in disease pathways (Hunt et al., 2004).

Drug Delivery Applications

Lipophilic pyrenyl derivatives have been encapsulated in water-soluble metalla-cages, demonstrating the utility of triazine-based compounds in drug delivery systems. This approach allows for the targeted delivery and controlled release of therapeutic agents, potentially improving the efficacy and safety of treatments (Mattsson et al., 2010).

properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClFN3OS/c15-10-4-3-5-11(16)9(10)8-21-13-17-12-6-1-2-7-19(12)14(20)18-13/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVBHLGJXINMKDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NC(=O)N2C=C1)SCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one

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